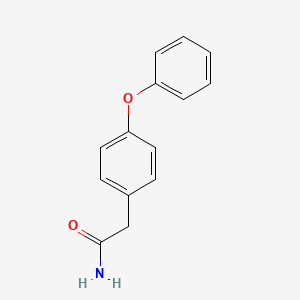
Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two 3,5-dimethylpyrazolyl groups attached to a dimethylsilane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane typically involves the reaction of 3,5-dimethylpyrazole with a suitable silicon-containing reagent. One common method is the reaction of 3,5-dimethylpyrazole with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction proceeds as follows:
2(3,5-dimethylpyrazole)+(dimethyldichlorosilane)+2(triethylamine)→this compound+2(triethylamine hydrochloride)
The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature. After the reaction is complete, the product is purified by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency.
化学反応の分析
Types of Reactions
Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The silicon center can undergo substitution reactions with nucleophiles, leading to the formation of new silicon-containing compounds.
Coordination: The pyrazolyl groups can coordinate to metal centers, forming metal complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Substitution: Nucleophiles such as alkoxides, amines, and halides.
Coordination: Transition metal salts and complexes.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Substitution: New silicon-containing compounds with different substituents.
Coordination: Metal complexes with potential catalytic and electronic properties.
科学的研究の応用
Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the development of new catalysts and materials for industrial processes.
作用機序
The mechanism of action of Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane largely depends on its application. In coordination chemistry, the compound acts as a ligand, coordinating to metal centers through the nitrogen atoms of the pyrazolyl groups. This coordination can influence the electronic properties of the metal center, leading to changes in reactivity and catalytic activity.
類似化合物との比較
Similar Compounds
- Bis(3,5-dimethylpyrazol-1-yl)methane
- Bis(3,5-dimethylpyrazol-1-yl)acetate
- Bis(3,5-dimethylpyrazol-1-yl)propionic acid
Uniqueness
Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane is unique due to the presence of the silicon center, which imparts distinct chemical and physical properties compared to its carbon-based analogs. The silicon center can participate in unique reactions and coordination environments, making it valuable for the synthesis of novel materials and catalysts.
特性
IUPAC Name |
bis(3,5-dimethylpyrazol-1-yl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4Si/c1-9-7-11(3)15(13-9)17(5,6)16-12(4)8-10(2)14-16/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPOHPJSXQXUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1[Si](C)(C)N2C(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,5-triifluorobenzene](/img/structure/B6289166.png)


![Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II)](/img/structure/B6289176.png)
![(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine](/img/structure/B6289189.png)








